molecular formula C20H28O6 B1677699 Phorbol CAS No. 17673-25-5

Phorbol

Cat. No. B1677699
CAS RN: 17673-25-5
M. Wt: 364.4 g/mol
InChI Key: QGVLYPPODPLXMB-UBTYZVCOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Phorbol is very toxic if swallowed and fatal in contact with skin. It is corrosive and causes skin and eye burns. It may cause an allergic skin reaction and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing cancer .

Future Directions

The purpose of the synthesis route of Phorbol is not to displace isolation or semisynthesis as a means of generating the natural product per se, but rather to enable access to analogues containing unique placements of oxygen atoms that are otherwise inaccessible . Tigliane diterpenes have been viewed as promising leads in many different medicinal applications including immunomodulatory, anti-viral, and anti-cancer applications .

Biochemical Analysis

Biochemical Properties

Phorbol plays a crucial role in biochemical reactions by mimicking diacylglycerols, which are glycerol derivatives where two hydroxyl groups have reacted with fatty acids to form esters . This compound esters, such as TPA, interact with protein kinase C (PKC), a family of enzymes that play key roles in several cellular processes . The binding of this compound esters to PKC activates the enzyme, leading to various downstream effects, including changes in gene expression and cellular metabolism . This compound also interacts with other phospholipid membrane receptors, further influencing cellular signaling pathways .

Cellular Effects

This compound has a broad range of effects on various cell types and cellular processes. It influences cell function by activating PKC, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For example, this compound esters can induce the differentiation of hematopoietic cell lines and sensitize acute myeloid leukemia (AML) cells to apoptosis . Additionally, this compound esters have been shown to modulate multiple cellular signaling pathways, including those involved in tumor promotion and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PKC. This compound esters bind to PKC in a manner similar to its natural ligand, diacylglycerol, leading to the activation of the kinase . This activation results in the phosphorylation of various substrates, which can alter gene expression and cellular functions . This compound esters also interact with other phospholipid membrane receptors, further influencing cellular signaling pathways . The activation of PKC by this compound esters is a key step in their ability to promote tumor growth and other biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound esters, such as TPA, have been shown to induce phenotypic alterations in cells, including changes in morphology, immunophenotype, and function . These effects can be observed for several hours after the administration of this compound esters . Additionally, the stability and degradation of this compound in laboratory settings can influence its long-term effects on cellular function . For example, the half-life of this compound esters can vary depending on the temperature and other environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound esters can induce cellular differentiation and other beneficial effects . At high doses, this compound esters can be toxic and cause adverse effects . For example, the median lethal dose (LD50) of this compound esters for male mice is about 27 mg/kg, with symptoms including hemorrhage and congestion of pulmonary blood vessels . The toxicity of this compound esters limits their use in animal feed and other applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulated by PKC . When this compound esters bind to PKC, they activate cell proliferation pathways, which can promote tumor growth . This compound esters also influence the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in various cellular processes, including gene expression and metabolism . Additionally, this compound esters can affect the pentose phosphate pathway, which is necessary for the production of NADPH and other metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . For example, this compound esters can stimulate the translocation of glucose transporters to the plasma membrane, enhancing glucose uptake in cells . The distribution of this compound esters can vary depending on the cell type and other factors . In adipocytes, this compound esters can mimic the effects of insulin on glucose transport and lipogenesis .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound esters primarily localize to intracellular membranes, where they interact with PKC and other receptors . The localization of this compound esters can influence the translocation of PKC and other proteins to specific subcellular compartments . For example, the translocation of PKC to the plasma membrane is essential for its activation and subsequent cellular effects . The specific binding of this compound esters to particulate preparations from mouse brain has also been characterized, highlighting their subcellular distribution .

properties

IUPAC Name

(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O6/c1-9-5-13-18(24,15(9)22)7-11(8-21)6-12-14-17(3,4)20(14,26)16(23)10(2)19(12,13)25/h5-6,10,12-14,16,21,23-26H,7-8H2,1-4H3/t10-,12+,13-,14-,16-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVLYPPODPLXMB-UBTYZVCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O6
Record name PHORBOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021155
Record name Phorbol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phorbol is a white solid. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline]
Record name PHORBOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phorbol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6669
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Quite soluble (NTP, 1992), Quite soluble in polar solvents, including water, In ethanol, 50 mg/mL, Soluble in acetone, Soluble in dimethyl sulfoxide (DMSO)
Record name PHORBOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHORBOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Density of solvated phorbol: 1.2 g/cu cm, where solvated phorbol contains one phorbol molecule and one ethanol molecule.
Record name PHORBOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Anhydrous crystals; two forms of solvated crystals from ethyl acetate; solvated crystals from methanol or ethanol, Powder, solid

CAS RN

17673-25-5, 26241-63-4
Record name PHORBOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phorbol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17673-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phorbol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phorbol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phorbol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4?-Phorbol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHORBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUZ76S9127
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHORBOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

482 to 484 °F (solvent-free) (decomposes) (NTP, 1992), 250-251 °C (decomposition), Solvated crystals from ethyl acetate: MP = 162-163 °C and 233-234 °C; solvated crystals from methanol or ethanol: MP: 249-250 °C
Record name PHORBOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20907
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHORBOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4328
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phorbol
Reactant of Route 2
Phorbol
Reactant of Route 3
Phorbol
Reactant of Route 4
Phorbol
Reactant of Route 5
Phorbol
Reactant of Route 6
Phorbol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.